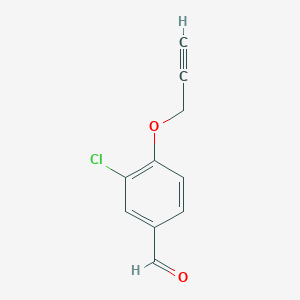

3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

説明

Contextualization within Advanced Chemical Research

The study and application of molecules like 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde are situated at the confluence of several key areas in advanced chemical research. Modern organic synthesis prioritizes the development of novel and efficient catalytic methods to construct complex molecules. This includes advanced strategies such as the direct C–H functionalization of aldehydes using transient directing groups to achieve high regioselectivity researchgate.netacs.org. The exploration of such compounds is driven by the need for molecular building blocks that are amenable to these sophisticated, atom-economical transformations.

Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. Research into the microbial production of aromatic aldehydes in engineered strains of E. coli represents a move towards more sustainable manufacturing processes, aiming to reduce reliance on traditional chemical synthesis from petrochemical sources mit.edu. In parallel, the demand for specialized reagents in high-technology fields like materials science and chemical biology is growing. Building blocks that can participate in specific and high-yield reactions are essential for creating complex materials and biological probes wikipedia.org.

Strategic Significance of Multi-Functionalized Aromatic Aldehydes

Aromatic aldehydes are a cornerstone class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and other specialty chemicals. numberanalytics.comwisdomlib.org The strategic importance of multi-functionalized aromatic aldehydes lies in the diverse and often orthogonal reactivity of their constituent parts, which allows for sequential and controlled chemical modifications.

The aldehyde group itself is a hub of chemical reactivity. It readily participates in a variety of condensation reactions, such as the Knoevenagel and Wittig reactions, to form new carbon-carbon bonds. numberanalytics.com It can also react with amines to form Schiff bases (imines), a transformation that has been utilized in applications such as the capture of amine-containing drugs on functionalized nanoparticles. wisdomlib.orgacs.org The high intrinsic reactivity of the formyl group, while a potential challenge in medicinal chemistry due to interactions with biological nucleophiles, is a distinct advantage for synthetic chemists. brieflands.com

The additional functionalities on the aromatic ring provide further strategic advantages. The chloro-substituent modifies the electronic properties of the benzene (B151609) ring and serves as a handle for transition metal-catalyzed cross-coupling reactions, a powerful method for creating carbon-carbon and carbon-heteroatom bonds. numberanalytics.com The aromatic ring can also undergo electrophilic substitution reactions, allowing for further diversification of the molecular scaffold. numberanalytics.com The presence of multiple, selectively addressable functional groups within a single molecule is therefore of high strategic value, enabling the efficient planning and execution of complex synthetic routes.

Overview of Research Avenues for this compound

The specific combination of functional groups in this compound opens up distinct and significant avenues of research, primarily centered on the reactivity of its terminal alkyne and the synergistic potential of the alkynyl aldehyde moiety.

A primary research focus is the use of the propargyl group in Click Chemistry . The terminal alkyne is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is a premier example of a "click" reaction. iris-biotech.deinterchim.fr This reaction is prized for its high efficiency, mild reaction conditions, and exceptional specificity, forming a stable 1,4-disubstituted 1,2,3-triazole linkage. interchim.friris-biotech.de Because the alkyne and azide (B81097) groups are largely absent in biological systems, the reaction is bio-orthogonal, allowing it to be performed in complex biological environments. interchim.fr This has led to widespread use in bioconjugation for selectively labeling peptides and other biomolecules, in drug discovery, and in materials science for creating functional polymers and surfaces. wikipedia.orgiris-biotech.de Specialized water-soluble ligands have been developed to facilitate these reactions in completely aqueous systems, further broadening their applicability. iris-biotech.de While the CuAAC is highly reliable, research has also noted the potential for side reactions, such as the homo-coupling of terminal alkynes, under certain catalytic conditions and higher temperatures. nih.gov

A second major research avenue involves the use of the compound as an alkynyl aldehyde synthon for the construction of diverse heterocyclic systems. rsc.org The conjugated alkyne and aldehyde functionalities serve as a versatile precursor for cyclization and annulation reactions to produce a broad spectrum of N-, O-, and S-containing heterocycles, including medicinally relevant scaffolds like imidazoles, quinolines, pyrimidines, and pyridines. rsc.org These transformations can be achieved using a variety of metal-catalyzed, organocatalyzed, or metal-free reaction systems. rsc.org The reaction of alkynes with aziridines to form various N-heterocycles is another example of the synthetic utility of the alkyne group in this context. acs.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 443291-07-4 | cymitquimica.com |

| Molecular Formula | C₁₀H₇ClO₂ | cymitquimica.com |

| Molecular Weight | 194.61 g/mol | cymitquimica.com |

Table 2: Summary of Functional Group Reactivity

| Functional Group | Key Reactions | Description | Reference(s) |

|---|---|---|---|

| Aldehyde | Condensation, Schiff Base Formation, Oxidation/Reduction | Acts as an electrophile for C-C bond formation and conjugation to amines. Can be oxidized to a carboxylic acid or reduced to an alcohol. | wisdomlib.orgnumberanalytics.com |

| Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Participates in "click" reactions with azides to form a stable triazole linkage, widely used in bioconjugation and materials science. | iris-biotech.deinterchim.friris-biotech.de |

| Chloro-Aryl | Nucleophilic Aromatic Substitution, Cross-Coupling | The chloro group can be replaced by other nucleophiles or participate in metal-catalyzed reactions (e.g., Suzuki, Heck) to form new bonds. | numberanalytics.com |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aziridine |

| Benzaldehyde (B42025) |

| Imidazole |

| Pyridine |

| Pyrimidine |

| Quinoline (B57606) |

Structure

3D Structure

特性

IUPAC Name |

3-chloro-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCJAUZZEFTKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390897 | |

| Record name | 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443291-07-4 | |

| Record name | 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Prop 2 Yn 1 Yloxy Benzaldehyde

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde logically disconnects the molecule at the ether linkage. This C-O bond cleavage points to the two primary synthons required for its assembly: a nucleophilic phenoxide and a propargyl electrophile.

The most direct and industrially relevant precursors are therefore:

3-Chloro-4-hydroxybenzaldehyde (B1581250) : This commercially available starting material provides the core aromatic aldehyde structure. Its phenolic hydroxyl group is the site for the key etherification reaction.

Propargyl Halide : A three-carbon component containing the reactive alkyne moiety. Propargyl bromide is commonly used due to its high reactivity, though propargyl chloride may also be employed. google.com

The forward synthesis, therefore, involves the formation of the ether bond between the oxygen of the hydroxyl group on 3-chloro-4-hydroxybenzaldehyde and the methylene (B1212753) carbon of the propargyl group.

O-Alkylation Strategies for Propargyl Ether Formation

The principal route for synthesizing this compound is the O-alkylation of 3-chloro-4-hydroxybenzaldehyde, a classic example of the Williamson ether synthesis. nih.gov The reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of a propargyl halide, displacing the halide to form the desired propargyl ether.

Optimization of Reaction Conditions for Propargyl Bromide/Chloride Reactivity

The efficiency and yield of the O-alkylation are highly dependent on the specific reaction conditions. Key parameters that are frequently optimized include the choice of base, solvent, and temperature.

Base : A base is required to deprotonate the weakly acidic phenolic hydroxyl group. Anhydrous potassium carbonate (K₂CO₃) is a widely used, mild base that is effective in polar aprotic solvents. nih.govrsc.org Stronger bases like sodium hydroxide (B78521) (NaOH) can also be used, particularly in two-phase systems with a phase-transfer catalyst. google.com

Solvent : The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are common choices. nih.gov Acetone is advantageous due to its lower boiling point and ease of removal post-reaction. guidechem.com

Temperature : The reaction typically requires heating to proceed at a reasonable rate. Reflux conditions are often employed to ensure the reaction goes to completion, which can take several hours. nih.gov

The following table summarizes typical reaction conditions found in literature for the O-propargylation of substituted hydroxybenzaldehydes.

| Starting Material | Reagent | Base | Solvent | Conditions | Citation |

| 3-Chloro-4-hydroxybenzaldehyde | Propargyl bromide | K₂CO₃ | DMF | Reflux | |

| 4-Hydroxy-3-methoxybenzaldehyde | Propargyl bromide | K₂CO₃ | Acetone | Reflux, ~30h | nih.gov |

| 3-Chloro-4-hydroxybenzaldehyde | Allyl bromide* | K₂CO₃ | Acetone | Reflux, 18h | guidechem.com |

| Hydroxyaromatic compound | Propargyl chloride | NaOH (aq) | Toluene | 0-100°C, PTC | google.com |

| Note: Allyl bromide is structurally similar to propargyl bromide and its reaction provides a relevant procedural example. |

Catalytic Approaches in Etherification Reactions

To improve reaction efficiency, reduce waste, and enable milder conditions, catalytic approaches have been developed for etherification reactions.

Phase-Transfer Catalysis (PTC): This technique is particularly effective for reactions involving a water-soluble nucleophile (like a phenoxide generated with aqueous NaOH) and an organic-soluble electrophile. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, transports the phenoxide anion from the aqueous phase to the organic phase to react with the propargyl halide. This method can increase reaction rates and avoid the need for expensive, anhydrous polar aprotic solvents. google.com

Transition Metal Catalysis: Modern organic synthesis has seen the development of metal-catalyzed O-alkylation reactions. For instance, copper-catalyzed systems have been reported for the asymmetric O-propargylation of secondary alcohols. researchgate.net While often focused on achieving enantioselectivity, these methods can proceed under nearly neutral conditions, offering an alternative to traditional base-mediated reactions. Furthermore, Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) and iron(III) chloride (FeCl₃) are known to catalyze propargylic substitution reactions by activating propargylic alcohols, showcasing another potential avenue for catalytic route development. rsc.org

Alternative Synthetic Routes and Convergent Synthesis Approaches

While direct O-alkylation of 3-chloro-4-hydroxybenzaldehyde is the most straightforward route, alternative strategies can be envisioned. These routes might offer advantages in specific contexts, such as avoiding late-stage protection/deprotection steps or utilizing different starting materials.

Oxidation of a Benzylic Precursor: A convergent approach could involve first synthesizing the ether and then forming the aldehyde.

O-propargylation: 3-Chloro-4-hydroxytoluene is reacted with propargyl bromide to form 2-chloro-4-methyl-1-(prop-2-yn-1-yloxy)benzene.

Oxidation: The methyl group of this intermediate is then selectively oxidized to an aldehyde. Methods for oxidizing benzylic positions are well-established, including sustainable approaches using gaseous nitrogen dioxide which can convert benzylic alcohols (derived from the toluene) to benzaldehydes with high purity. nih.gov

Late-Stage Formylation: Another strategy involves introducing the aldehyde group onto a pre-formed propargyl ether.

Etherification: 2-Chlorophenol is reacted with propargyl bromide to form 1-chloro-2-(prop-2-yn-1-yloxy)benzene.

Formylation: A formyl group is introduced onto the aromatic ring, directed to the position para to the ether group. Classic formylation reactions like the Vilsmeier-Haack or Rieche formylation could be employed, though control of regioselectivity would be critical.

Scale-Up Considerations and Process Intensification in Synthesis

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces several practical and economic considerations.

Reagent and Solvent Selection: While propargyl bromide is highly reactive, the lower cost of propargyl chloride makes it a more attractive option for large-scale production. google.com Similarly, the choice of solvent must balance reaction performance with cost, safety (flammability, toxicity), and environmental impact. The ease of solvent recovery and recycling is a major factor.

Purification: On a large scale, purification by column chromatography is often impractical and expensive. Developing a process where the final product can be isolated in high purity through crystallization or simple extraction and washing is highly desirable.

Process Safety: The Williamson ether synthesis is often exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. The use of jacketed reactors with precise temperature control is standard.

Process Intensification: To enhance safety, efficiency, and consistency, industrial production may utilize continuous flow reactors instead of traditional batch processing. Flow chemistry offers superior heat and mass transfer, allowing for better control over reaction parameters and potentially higher yields and purity. It also minimizes the volume of hazardous materials being reacted at any given time, significantly improving the process safety profile. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to the synthesis aims to reduce the environmental impact of the process. numberanalytics.com The standard Williamson ether synthesis can be evaluated against these principles to identify areas for improvement.

Use of Safer Solvents and Reagents: Solvents like DMF are effective but have toxicity concerns. A key green objective is to replace them with safer alternatives like acetone or bio-based solvents. numberanalytics.com Using a phase-transfer catalyst could enable the use of water as a solvent, which is environmentally benign. google.com

Energy Efficiency: The reaction often requires heating for extended periods. Optimizing the reaction using catalysis or process intensification with flow reactors can reduce reaction times and energy consumption. numberanalytics.com

Catalysis: Shifting from stoichiometric bases to catalytic systems is a core principle of green chemistry. numberanalytics.com A catalytic amount of a phase-transfer agent or a transition metal catalyst can replace a full equivalent or more of a base, drastically reducing waste. google.comresearchgate.net

Waste Prevention: High-yield reactions are fundamental to waste prevention. Optimizing reaction conditions to maximize conversion and minimize side-product formation is a primary goal. The development of recyclable catalysts further contributes to reducing the process's environmental footprint. numberanalytics.com

By focusing on catalytic methods, safer solvents, and energy-efficient processes like flow chemistry, the synthesis of this compound can be made significantly more sustainable.

Reactivity and Chemical Transformations of 3 Chloro 4 Prop 2 Yn 1 Yloxy Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a classic electrophilic center, susceptible to attack by a wide array of nucleophiles. The reactivity of the aldehyde in 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is modulated by the electronic effects of the substituents on the benzene (B151609) ring. The chlorine atom at the meta-position acts as an electron-withdrawing group, which tends to increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). acs.orgncert.nic.in

Nucleophilic addition is a fundamental reaction of aldehydes. The partially positive carbonyl carbon is readily attacked by carbon-based nucleophiles like those generated in Grignard, Wittig, and Aldol (B89426) reactions, leading to the formation of new carbon-carbon bonds. ncert.nic.inpressbooks.pub

Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent, R-MgX) to the aldehyde results in the formation of a secondary alcohol after an aqueous workup. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon.

Wittig Reaction: This reaction provides a powerful method for alkene synthesis by reacting the aldehyde with a phosphorus ylide (Wittig reagent, Ph₃P=CHR). The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome (E/Z isomerism) of the resulting alkene is dependent on the nature of the ylide used. masterorganicchemistry.com

Aldol Condensations: In the presence of a base or acid, an aldehyde can react with an enolizable ketone or another aldehyde. A "crossed" aldol reaction between this compound and a ketone like acetone (B3395972) would involve the formation of an enolate from acetone, which then attacks the benzaldehyde derivative. The initial product is a β-hydroxy ketone, which can often undergo dehydration upon heating to form a conjugated α,β-unsaturated ketone.

| Reaction Type | Typical Reagents | Expected Product Class |

|---|---|---|

| Grignard Reaction | 1. R-MgX (e.g., CH₃MgBr) 2. H₃O⁺ | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR (Phosphorus Ylide) | Alkene |

| Crossed Aldol Condensation | Enolizable Ketone (e.g., Acetone), Base (e.g., NaOH), Heat | α,β-Unsaturated Ketone |

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. tandfonline.com

Oxidation: The aldehyde can be selectively oxidized to the corresponding 3-chloro-4-(prop-2-yn-1-yloxy)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) to avoid potential reactions with the alkyne moiety.

Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, [3-chloro-4-(prop-2-yn-1-yloxy)phenyl]methanol, is typically achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent well-suited for this purpose, as it generally does not reduce the alkyne. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effectively reduce the aldehyde.

| Transformation | Typical Reagents | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, Jones Reagent (CrO₃/H₂SO₄), Ag₂O | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

The reaction of the aldehyde with amines is a condensation reaction that results in the formation of a C=N double bond and the elimination of a water molecule. masterorganicchemistry.com

Imine Formation: Aromatic aldehydes readily react with primary amines (R-NH₂) under mild, often acid-catalyzed, conditions to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.comlibretexts.org The reaction proceeds via a carbinolamine intermediate, which then dehydrates to yield the imine. mdpi.com

Enamine Formation: Reaction with a secondary amine (R₂NH) under similar conditions leads to the formation of an enamine. libretexts.orgmdpi.com After the initial formation of a carbinolamine, dehydration occurs, but because the nitrogen lacks a second proton to be eliminated, a proton is removed from the adjacent carbon, leading to the enamine structure. However, for an aromatic aldehyde like this one, which lacks an α-proton on the carbonyl-bearing carbon, stable enamine formation does not occur via this pathway. The reaction typically stops at the iminium ion stage.

Reactivity of the Propargyl Ether Moiety

The terminal alkyne of the propargyl group is a high-energy, versatile functional group that is central to many modern synthetic transformations, particularly in cycloaddition reactions.

The terminal alkyne makes this compound an ideal substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.gov The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

In this reaction, the terminal alkyne of the benzaldehyde derivative reacts with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. The catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, facilitates a [3+2] cycloaddition to regioselectively produce a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally robust and can be performed under mild, often aqueous, conditions, tolerating a wide variety of other functional groups, including the aldehyde present in the molecule. tandfonline.com

| Reaction | Reactants | Catalyst System | Product |

|---|---|---|---|

| CuAAC | This compound + Organic Azide (R-N₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole |

The alkyne moiety can also participate in other powerful metal-catalyzed carbon-carbon bond-forming reactions.

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition reaction where an alkyne, an alkene, and carbon monoxide combine to form an α,β-cyclopentenone. wikipedia.orgmdpi.com The reaction is typically mediated by cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈), but catalytic versions using other transition metals like rhodium and iridium have also been developed. wikipedia.orgmdpi.com Reacting this compound with an alkene (e.g., norbornene) under Pauson-Khand conditions would yield a complex cyclopentenone product. The regioselectivity generally places the more sterically demanding substituent of the alkyne at the position alpha to the carbonyl group in the product. acs.org

Alkyne Metathesis: This reaction involves the scrambling, or metathesis, of alkyne fragments, catalyzed by high-oxidation-state transition metal alkylidyne complexes (e.g., molybdenum or tungsten). nih.govnsf.gov The propargyl group could potentially undergo self-metathesis (homodimerization) to yield a symmetrical internal diyne and 2-butyne. Alternatively, in a cross-metathesis reaction with another alkyne, it could form new, unsymmetrical internal alkynes. The functional group tolerance of alkyne metathesis catalysts has improved significantly, though sensitive functional groups like aldehydes can sometimes pose challenges for certain catalysts.

Hydration and Hydrohalogenation of the Alkyne

The terminal alkyne functionality of this compound is susceptible to addition reactions, including hydration and hydrohalogenation, which transform the propargyl group into other valuable functional moieties.

Hydration: The hydration of the terminal alkyne follows Markovnikov's rule, typically proceeding in the presence of a mercury(II) salt catalyst in acidic aqueous media. This reaction yields an enol intermediate that rapidly tautomerizes to the more stable methyl ketone. The resulting product would be 3-chloro-4-(2-oxopropoxy)benzaldehyde. While specific studies on the hydration of this compound are not extensively documented in peer-reviewed literature, the reaction is a fundamental transformation of terminal alkynes. Alternative, greener methods avoiding mercury catalysts, such as gold- or ruthenium-catalyzed hydration, could also be employed.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne can proceed via either an electrophilic or a radical mechanism, leading to different regioselectivities. Under electrophilic conditions, the reaction follows Markovnikov's rule, yielding a gem-dihalide at the terminal carbon upon addition of two equivalents of HX. Conversely, radical addition, often initiated by peroxides, follows an anti-Markovnikov pathway. For this compound, electrophilic addition of HCl would be expected to produce 3-chloro-4-(2,2-dichloropropoxy)benzaldehyde.

Transformations at the Aryl Halide Moiety

The chloro-substituent on the aromatic ring provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing the synthetic utility of the molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. nih.govsigmaaldrich.com The reactivity of the aryl chloride in this compound is influenced by the electronic nature of the other substituents on the benzene ring.

Suzuki-Miyaura Reaction: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for the formation of biaryl compounds. The reaction of this compound with an arylboronic acid would yield a 3-aryl-4-(prop-2-yn-1-yloxy)benzaldehyde derivative. The choice of ligand for the palladium catalyst is crucial for achieving high yields, especially with less reactive aryl chlorides.

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Phenyl-4-(prop-2-yn-1-yloxy)benzaldehyde | Not Reported |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 3-(4-Methoxyphenyl)-4-(prop-2-yn-1-yloxy)benzaldehyde | Not Reported |

Table 1: Hypothetical Suzuki-Miyaura Reactions of this compound

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. cymitquimica.comnih.gov This reaction is typically carried out in the presence of a palladium catalyst and a base. The reaction of this compound with an alkene, such as an acrylate, would lead to the formation of a cinnamic acid derivative. The stereoselectivity of the Heck reaction usually favors the trans isomer. nih.gov

| Alkene | Catalyst System | Base | Solvent | Product | Yield (%) |

| Ethyl acrylate | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | DMF | Ethyl (E)-3-(3-formyl-6-(prop-2-yn-1-yloxy)phenyl)acrylate | Not Reported |

| Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 3-((E)-2-phenylvinyl)-4-(prop-2-yn-1-yloxy)benzaldehyde | Not Reported |

Table 2: Hypothetical Heck Reactions of this compound

Sonogashira Reaction: The Sonogashira coupling involves the reaction of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govwikipedia.org This reaction would form a C(sp)-C(sp²) bond, leading to a diarylacetylene derivative if coupled with an arylacetylene. Given that the starting molecule already contains a terminal alkyne, this reaction could be used to synthesize unsymmetrical diynes.

| Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 3-(Phenylethynyl)-4-(prop-2-yn-1-yloxy)benzaldehyde | Not Reported |

| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | Toluene | 3-((Trimethylsilyl)ethynyl)-4-(prop-2-yn-1-yloxy)benzaldehyde | Not Reported |

Table 3: Hypothetical Sonogashira Reactions of this compound

The electron-withdrawing nature of the aldehyde group can activate the aryl chloride towards nucleophilic aromatic substitution (SNAᵣ). This reaction typically requires strong nucleophiles and can be facilitated by the presence of electron-withdrawing groups ortho and para to the leaving group. In this compound, the aldehyde group is meta to the chlorine, which provides some activation, but less than if it were in an ortho or para position. The reaction with strong nucleophiles like amines or alkoxides can lead to the substitution of the chlorine atom. For instance, reaction with an amine would yield a 3-amino-4-(prop-2-yn-1-yloxy)benzaldehyde derivative.

The aryl chloride can be converted into an organometallic intermediate, such as a Grignard or organolithium reagent. However, the presence of the reactive aldehyde and terminal alkyne functional groups complicates this transformation. The aldehyde would need to be protected, for example as an acetal (B89532), before the formation of the organometallic reagent. Once formed, this intermediate can react with various electrophiles. For example, the Grignard reagent, after protection of the aldehyde, could react with carbon dioxide to yield a carboxylic acid after deprotection.

Chemoselectivity and Regioselectivity in Multi-Functional Reactivity

The presence of multiple reactive sites in this compound makes chemoselectivity a critical consideration in its synthetic applications. The choice of reagents and reaction conditions determines which functional group will react.

For palladium-catalyzed cross-coupling reactions, the reactivity order of aryl halides is generally I > Br > Cl. wikipedia.org Therefore, harsher conditions (e.g., more electron-rich and bulky phosphine (B1218219) ligands, higher temperatures) are often required to activate the aryl chloride compared to the corresponding aryl bromide or iodide. This difference in reactivity can be exploited for selective transformations in molecules containing multiple different halogens.

In reactions involving the alkyne, such as the Sonogashira coupling, the terminal C-H bond is reactive under basic conditions with a palladium/copper catalyst system. wikipedia.org It is possible to selectively perform a Sonogashira coupling at the alkyne position without affecting the aryl chloride by using a different aryl halide as the coupling partner.

The aldehyde group is susceptible to nucleophilic attack and reduction. To perform reactions at the aryl chloride or alkyne without interference from the aldehyde, it may need to be protected as an acetal or another suitable protecting group.

Regioselectivity is a key factor in reactions such as hydrohalogenation of the alkyne, where Markovnikov or anti-Markovnikov addition can be controlled by the reaction conditions. In nucleophilic aromatic substitution, the position of the incoming nucleophile is directed by the existing substituents on the aromatic ring.

The interplay of these factors allows for the strategic and selective functionalization of this compound, making it a versatile scaffold for the synthesis of a wide range of complex organic molecules.

Applications of 3 Chloro 4 Prop 2 Yn 1 Yloxy Benzaldehyde in Advanced Organic Synthesis

Building Block for Complex Natural Product Synthesis

While direct applications of 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various biologically active molecules. The substituted benzaldehyde (B42025) core is a common feature in numerous natural products, and the propargyl ether group offers a handle for introducing further complexity through well-established synthetic methodologies. The Sonogashira coupling, a powerful cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, stands out as a key strategy for elaborating structures derived from this building block. libretexts.orgorganic-chemistry.org This reaction's mild conditions and broad substrate compatibility make it highly suitable for the intricate steps often required in natural product synthesis. libretexts.org

Precursor for Diverse Heterocyclic Scaffolds

The presence of both an aldehyde and a terminal alkyne makes this compound an ideal starting material for the synthesis of a wide array of heterocyclic compounds. These scaffolds are of paramount importance in medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyridines, Quinolines)

The terminal alkyne of this compound is particularly amenable to "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. tcichemicals.comorganic-chemistry.org This reaction is known for its high efficiency, regioselectivity, and tolerance of various functional groups, making it a robust method for creating complex molecules. tcichemicals.com

Furthermore, the benzaldehyde moiety can participate in multi-component reactions to construct quinoline (B57606) and pyrimidine-fused quinoline systems. For instance, a one-pot reaction of a substituted 4-(prop-2-ynyloxy)benzaldehyde with dimedone and 6-amino-1,3-dimethyluracil, catalyzed by DABCO, has been shown to produce pyrimido[4,5-b]quinoline derivatives. nih.gov This highlights the potential of this compound to serve as a precursor for structurally diverse and biologically relevant nitrogen heterocycles. The synthesis of quinolines, in general, often involves the condensation of anilines with carbonyl compounds, and various methods like the Friedländer, Combes, and Doebner-von Miller syntheses utilize substituted benzaldehydes as key components. nih.govchemijournal.com

The table below illustrates the application of related propargyloxy benzaldehydes in the synthesis of nitrogen-containing heterocycles.

| Starting Material | Reagents | Product Heterocycle | Reference |

| 4-(prop-2-ynyloxy)benzaldehyde | Dimedone, 6-amino-1,3-dimethyluracil, DABCO | Pyrimido[4,5-b]quinoline | nih.gov |

| 4-(prop-2-ynyloxy)benzaldehyde | Sodium azide (B81097), Benzyl (B1604629) halide derivatives, Copper(II)sulfate, Ascorbic acid, Triethylamine | 1,2,3-Triazole | nih.gov |

| 7-chloro-4-hydroxyquinoline | Propargyl alcohol, NaH, DMF | 7-chloro-4-(prop-2-yn-1-yloxy)quinoline | researchgate.net |

Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Pyrans, Benzofurans)

The synthesis of oxygen-containing heterocycles can also be envisioned using this compound as a starting material. For example, the Paal-Knorr furan (B31954) synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org While not a direct application, the aldehyde and alkyne functionalities could be elaborated through a series of steps to generate the necessary dicarbonyl precursor.

More directly, benzofurans can be synthesized through Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization. nih.gov Although this would require modification of the starting material, it demonstrates a plausible pathway for utilizing the propargyl group. The aldehyde can also be a precursor for the synthesis of pyran derivatives through various condensation reactions.

Synthesis of Sulfur-Containing Heterocycles

The construction of sulfur-containing heterocycles from this compound is a promising yet less explored area. Methodologies for synthesizing sulfur heterocycles often involve reactions with reagents like Lawesson's reagent or elemental sulfur. nih.gov For instance, one-pot methods for synthesizing 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and aryl bromomethyl ketones have been developed. nih.gov The aldehyde functionality in this compound could potentially be transformed into a suitable reactive group to participate in such cyclizations.

Role in the Construction of Functional Organic Materials and Polymers

The terminal alkyne group in this compound makes it a valuable monomer for the synthesis of functional polymers. The Sonogashira coupling polymerization of aryl halides with alkynes is a well-established method for producing conjugated polymers with interesting electronic and optical properties. libretexts.org These polymers have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the propargyl ether group itself can be utilized in polymerization. Propargyl ether-functionalized polymers can undergo thermal crosslinking at high temperatures to form robust networks with high thermal stability and desirable mechanical properties. nih.gov This suggests that polymers derived from this compound could be precursors to high-performance materials. The "click" reaction with azides also provides a highly efficient method for polymer modification and the synthesis of well-defined polymer architectures like block copolymers and dendrimers. sigmaaldrich.com

Integration into Fragment-Based Drug Discovery and Lead Optimization (as a synthetic intermediate)

In the realm of drug discovery, this compound can serve as a valuable synthetic intermediate in fragment-based drug discovery (FBDD) and lead optimization. FBDD involves identifying small, low-molecular-weight fragments that bind to a biological target, which are then grown or linked together to create a more potent lead compound.

The trifunctional nature of this molecule allows for its use as a versatile scaffold. The aldehyde can be used as a synthetic handle for attaching the fragment to other molecular components through reactions like reductive amination. The terminal alkyne provides a "clickable" handle for introducing reporter tags, linking to other fragments, or for further derivatization to explore the structure-activity relationship (SAR). The chloro substituent can also be modified or used to modulate the electronic properties and binding interactions of the final molecule. This modularity is highly advantageous in the iterative process of lead optimization.

Application in Supramolecular Chemistry and Covalent Organic Frameworks (COFs)

The unique structural features of this compound, namely the reactive aldehyde group, the terminal alkyne, and the electronically modifying chloro-substituent, position it as a highly valuable building block in the fields of supramolecular chemistry and materials science. Its primary application in this context is as a versatile linker for the construction of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with well-defined structures. The propargyl ether group serves as a key functional handle for post-synthetic modification, allowing for the precise engineering of the chemical environment within the pores of these advanced materials.

The aldehyde functionality allows for the participation of this compound in polycondensation reactions, typically with multi-amine linkers, to form stable imine-linked COFs. The presence of the terminal alkyne group is particularly significant as it typically remains inert during the initial COF synthesis but is readily available for subsequent chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This post-synthetic modification (PSM) strategy enables the covalent anchoring of a wide array of functional molecules onto the COF's porous structure without disrupting its crystalline framework.

Research in this area focuses on the "bottom-up" synthesis approach, where the properties of the final material are encoded in the molecular design of its constituent building blocks. researchgate.net By incorporating linkers like this compound, a "latent" functionality is embedded within the material. This approach is advantageous as it allows for the creation of a single parent COF which can then be diversified into a family of materials with tailored properties.

A representative synthetic strategy would involve the condensation of this compound with a complementary linker, such as a triamine, to form a 2D porous framework. The resulting alkyne-functionalized COF can then be subjected to click chemistry to introduce new chemical groups. For instance, reaction with an azide-bearing molecule can append functionalities to the pore walls, altering properties like hydrophilicity, catalytic activity, or selective adsorption.

While direct experimental data for COFs synthesized specifically from this compound is not extensively published, the principles are well-established with analogous propargyloxy-functionalized aldehydes. mdpi.com The table below outlines a hypothetical reaction scheme for the synthesis and post-synthetic modification of a COF using this building block.

| Reaction Stage | Reactants | Typical Conditions | Product | Anticipated Outcome |

| COF Synthesis | This compound, 1,3,5-Tris(4-aminophenyl)benzene | Solvothermal (e.g., mesitylene/dioxane), Acetic acid catalyst, 120 °C | Alkyne-functionalized imine COF | Formation of a crystalline, porous framework with accessible alkyne groups. |

| Post-Synthetic Modification (PSM) | Alkyne-functionalized COF, Azido-functionalized molecule (e.g., 2-azidoethanol) | Cu(I) catalyst (e.g., CuI), Base (e.g., DIPEA), Solvent (e.g., THF/DMF) | Hydroxyl-functionalized COF | Covalent attachment of hydroxyl groups to the pore walls, increasing hydrophilicity. |

The success of such a synthesis would be evaluated through various characterization techniques. Powder X-ray diffraction (PXRD) would be used to confirm the crystallinity of the framework, while gas sorption analysis (e.g., N₂ isotherm) would determine the surface area and porosity. Successful post-synthetic modification would be confirmed by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the alkyne stretch and the appearance of new functional group signals, and solid-state NMR.

The ability to precisely functionalize the pores of COFs opens up a vast design space for creating materials with highly specific properties. The use of this compound as a building block is a prime example of how strategic molecular design can lead to advanced functional materials for a variety of applications.

Computational and Theoretical Investigations of 3 Chloro 4 Prop 2 Yn 1 Yloxy Benzaldehyde

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations, particularly using methods like Hartree-Fock (HF) and Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. For 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde, these studies would reveal the distribution of electrons, the nature of chemical bonds, and the influence of its various functional groups.

A Natural Bond Orbital (NBO) analysis would be a valuable tool in quantifying these interactions. It would likely show strong hyperconjugative interactions between the oxygen lone pairs and the aromatic ring's π* orbitals, as well as interactions involving the carbonyl group. These interactions are crucial in determining the molecule's reactivity and spectroscopic properties.

Illustrative NBO Analysis Data (Hypothetical)

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |

|---|---|---|

| LP (O_ether) | π* (C_aromatic - C_aromatic) | 25.5 |

| π (C_aromatic - C_aromatic) | π* (C=O) | 15.2 |

| LP (Cl) | σ* (C_aromatic - C_aromatic) | 3.1 |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propargyloxy side chain introduces several possible conformations for this compound. A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the dihedral angles of the C-O-C-C linkage.

Based on studies of similar compounds, it is expected that the planar or near-planar conformations, where the propargyl group is oriented in a specific manner relative to the benzene (B151609) ring, would be the most stable. The stability of these conformers is a delicate balance of steric hindrance and electronic stabilization. For instance, studies on the related 3-Chloro-4-hydroxybenzaldehyde (B1581250) have shown the existence of stable O-cis and O-trans rotamers with respect to the aldehydic oxygen and the chlorine atom. researchgate.net A similar analysis for the target molecule would identify the global minimum energy structure and the energy barriers to conformational changes.

Hypothetical Relative Energies of Conformers

| Conformer | Dihedral Angle (C_aromatic-O-CH2-C≡CH) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | 180° | 0.00 |

| Syn-periplanar | 0° | 2.50 |

| Gauche | 60° | 1.25 |

Density Functional Theory (DFT) Calculations for Reactivity Prediction

DFT is a workhorse in computational chemistry for predicting the reactivity of molecules. By calculating various electronic descriptors, one can gain insight into how this compound would behave in chemical reactions.

The energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the ether oxygen. The LUMO is likely to be centered on the electron-deficient aldehyde group and the aromatic ring. This distribution suggests that the molecule could be susceptible to nucleophilic attack at the aldehyde carbon and electrophilic attack on the benzene ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the chlorine atom, indicating regions prone to electrophilic attack. Positive potential (blue) would be expected around the aldehydic proton and the terminal alkyne proton.

Calculated Reactivity Descriptors (Illustrative)

| Descriptor | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 1.5 eV |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are better suited for studying the behavior of a collection of molecules and their interactions. An MD simulation of this compound in a condensed phase (e.g., a crystal or in solution) would reveal the nature of the intermolecular forces that govern its macroscopic properties.

Key intermolecular interactions would include π-π stacking between the aromatic rings, C-H···O hydrogen bonds involving the aldehyde and alkyne groups, and halogen bonding involving the chlorine atom. Research on the analogous 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) has shown that molecules can form ladder-like arrays through C–H···O bonds and π–π stacking interactions. researchgate.net The presence of the chlorine atom in the target molecule would likely introduce additional dipole-dipole and potentially halogen bonding interactions, influencing the crystal packing.

MD simulations can also be used to calculate properties like the radial distribution function, which provides information about the local ordering of molecules, and diffusion coefficients in a solvent.

Mechanistic Elucidation of Key Chemical Transformations via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as nucleophilic addition to the aldehyde, electrophilic aromatic substitution, or reactions involving the terminal alkyne, such as "click" chemistry.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction's feasibility and kinetics. For example, a computational study could compare the activation barriers for nucleophilic attack at the ortho and meta positions relative to the aldehyde group, providing a rationale for the observed regioselectivity.

The synthesis of this compound typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with propargyl bromide. A computational study of this Williamson ether synthesis could model the reaction pathway, confirming the S(_N)2 mechanism and identifying the key transition state.

Future Directions and Emerging Research Opportunities for 3 Chloro 4 Prop 2 Yn 1 Yloxy Benzaldehyde

Development of Novel Catalytic Transformations

The future of 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde in synthesis lies heavily in the development of novel catalytic systems to selectively activate and transform its functional groups. The aryl chloride and terminal alkyne are prime sites for cross-coupling reactions, most notably the Sonogashira coupling, which forms a carbon-carbon bond between these two moieties. wikipedia.orglibretexts.org Future research could focus on developing more efficient, robust, and sustainable catalysts for these transformations. This includes exploring copper-free Sonogashira conditions to prevent the undesirable homocoupling of alkynes and simplify product purification, a critical step for applications in medicinal chemistry and materials science. nih.gov

Furthermore, the development of earth-abundant metal catalysts, such as those based on manganese, cobalt, or iron, presents an economical and environmentally benign alternative to traditional palladium catalysts for reactions involving the aldehyde and alkyne groups. nih.gov The aldehyde itself is a gateway to a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form heterocycles like quinazolines. nih.govnih.gov Catalytic systems that can mediate these transformations with higher selectivity and under milder conditions are a significant area for future investigation.

| Reactive Site | Potential Catalytic Transformation | Catalyst System to Explore | Potential Product Class |

| Terminal Alkyne / Aryl Chloride | Sonogashira Coupling | Copper-free Palladium systems; Nanoparticle catalysts; Earth-abundant metal catalysts (e.g., Ni, Fe) | Arylalkynes, Conjugated polymers |

| Aldehyde | Asymmetric Reduction | Chiral transition metal catalysts (e.g., Ru, Rh) with chiral ligands; Chiral organocatalysts | Chiral benzyl (B1604629) alcohols |

| Aldehyde | Dehydrogenative Annulation | Manganese or Cobalt pincer complexes | Substituted Quinazolines nih.gov |

| Aryl Chloride | Suzuki or Stille Coupling | Advanced Palladium/Ligand systems | Biaryl compounds |

| Terminal Alkyne | "Click" Chemistry (CuAAC) | Copper(I) catalysts; Ruthenium catalysts (for azide-alkyne cycloaddition) | 1,2,3-Triazole derivatives nih.gov |

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is a largely unexplored frontier. The benzaldehyde (B42025) moiety is a known chromophore that can participate in various photochemical reactions. Future research could investigate its potential in [2+2] cycloadditions with alkenes (the Paterno-Büchi reaction) to generate oxetanes, or its ability to undergo photoreduction. The alkyne group can also be involved in photochemical cycloadditions, opening pathways to complex polycyclic systems.

Electrosynthesis offers a green and efficient alternative to traditional chemical methods. The aldehyde group could be susceptible to electrochemical reduction to form pinacols or be used in electrochemically-driven coupling reactions. Inspired by protocols for related compounds, an electrochemical approach could be developed for N-H/C(sp3)-H coupling to synthesize quinazoline (B50416) derivatives under oxidant-free conditions. organic-chemistry.org Systematic studies, such as cyclic voltammetry, would be the first step in mapping the redox potentials of the molecule and identifying opportunities for selective electrochemical transformations.

| Reaction Type | Functional Group(s) Involved | Potential Reaction | Significance |

| Photochemical | Aldehyde, Alkene (external) | Paterno-Büchi Reaction | Synthesis of functionalized oxetanes |

| Photochemical | Alkyne, Alkene (external) | [2+2] Cycloaddition | Access to cyclobutene (B1205218) derivatives |

| Electrochemical | Aldehyde | Reductive Dimerization | Formation of pinacol (B44631) derivatives |

| Electrochemical | Aldehyde, Amine | C-N Bond Formation | Green synthesis of heterocycles organic-chemistry.org |

Integration into Automated Synthesis and High-Throughput Screening

The structure of this compound makes it an ideal building block for automated synthesis and the generation of compound libraries for high-throughput screening. Its three distinct reactive sites allow for a modular and divergent synthetic approach. Automated platforms can be programmed to perform a sequence of reactions, such as a Sonogashira coupling at the alkyne/chloride, followed by reductive amination at the aldehyde, and finally a click reaction on the now-internal alkyne if the initial coupling partner contained an azide (B81097).

The robustness of reactions like click chemistry and many modern cross-coupling reactions makes them highly amenable to flow chemistry and robotic synthesis. This integration can accelerate the discovery of new molecules with desired properties, as libraries of thousands of distinct derivatives can be synthesized and screened in a fraction of the time required by traditional methods. This approach is particularly valuable in medicinal chemistry for identifying new drug candidates. nih.gov

| Functional Group | Automated Reaction | Reagent Class | Library Feature |

| Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azides | Diverse 1,2,3-triazole substituents |

| Aldehyde | Reductive Amination | Primary/Secondary Amines | Wide range of amine side chains |

| Aryl Chloride | Suzuki Coupling | Boronic Acids/Esters | Aryl or heteroaryl extensions |

| Aldehyde | Wittig Reaction | Phosphonium Ylides | Alkene-containing derivatives |

Asymmetric Synthesis and Chiral Induction Using Derivatives

The aldehyde group of this compound is a prochiral center, presenting a key opportunity for asymmetric synthesis to create valuable chiral building blocks. Future research should focus on the application of modern catalytic asymmetric methods to this substrate. This includes the enantioselective reduction of the aldehyde to form a chiral alcohol, or the enantioselective addition of organometallic reagents (e.g., dialkylzinc or Grignard reagents) or carbon nucleophiles in aldol (B89426) or similar reactions. york.ac.uk

Furthermore, derivatives of the title compound can be designed to participate in or direct asymmetric transformations. For instance, after converting the aldehyde to an imine, chiral catalysts could be used for enantioselective additions. Another sophisticated approach involves creating derivatives that exhibit axial chirality. Research on the synthesis of atropisomeric quinazolinones from related structures suggests that derivatives of this compound could be precursors to novel N-N axially chiral compounds, a challenging and emerging area in stereochemistry. nih.gov This involves leveraging the steric hindrance around a rotatable bond to induce and maintain chirality.

| Asymmetric Strategy | Target Functional Group | Catalyst/Reagent Type | Chiral Product |

| Enantioselective Reduction | Aldehyde | Chiral Boranes (e.g., CBS catalyst), Organometallic catalysts (e.g., Noyori's catalyst) | Enantioenriched Secondary Alcohols |

| Enantioselective Alkylation/Arylation | Aldehyde | Chiral Lewis acids with organometallic reagents | Enantioenriched Secondary Alcohols |

| Enantioselective Aldol Reaction | Aldehyde | Chiral organocatalysts (e.g., Proline derivatives) researchgate.net | Chiral β-hydroxy ketones |

| Atroposelective Acylation | Derivative (e.g., N-aminobenzamide) | Chiral isothiourea catalysts | N-N Axially Chiral Quinazolinones nih.gov |

Advanced Applications in Chemical Biology and Material Science

The unique functionalities of this compound make it a promising candidate for advanced applications in both chemical biology and material science.

In chemical biology , the terminal alkyne group is invaluable for bioconjugation via click chemistry. This allows the molecule to be used as a versatile chemical probe. It can be incorporated into a larger molecule and subsequently "clicked" onto a reporter tag (like a fluorophore or biotin) or a biological target. This is fundamental for studying biological processes, identifying enzyme activities, and tracking molecules within cells. Libraries derived from this scaffold can also be screened for biological activity, with related compounds showing potential as antimicrobial or anticancer agents. nih.gov

In material science , the rigid rod-like structure that can be generated through reactions like Sonogashira coupling makes this compound an excellent monomer for synthesizing conjugated polymers. libretexts.org Poly(phenyleneethynylene)s (PPEs) and related materials are known for their interesting electronic and optical properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as sensors. libretexts.org The presence of the chloro- and ether-substituents can be used to fine-tune the solubility, processability, and electronic properties of the resulting polymers. There is also potential to explore its use in the synthesis of novel nonlinear optical (NLO) materials, where molecules with large hyperpolarizabilities are sought for applications in telecommunications and optical computing. nih.gov

Table for Chemical Biology Applications

| Application Area | Key Functional Group | Methodology | Potential Outcome |

|---|---|---|---|

| Bio-orthogonal Labeling | Terminal Alkyne | Click Chemistry (CuAAC) | Tagging proteins, nucleic acids, or other biomolecules |

| Enzyme Inhibitor Screening | Full Scaffold | High-Throughput Screening of derivative libraries | Identification of novel bioactive compounds nih.gov |

Table for Material Science Applications

| Application Area | Key Functional Group(s) | Synthetic Method | Potential Material |

|---|---|---|---|

| Conjugated Polymers | Terminal Alkyne, Aryl Chloride | Sonogashira Polymerization | Poly(phenyleneethynylene)s (PPEs) for electronics libretexts.org |

| Nonlinear Optical (NLO) Materials | Full Scaffold | Incorporation into chromophores | Materials for optical switching and frequency doubling nih.gov |

Q & A

Basic: What are the common synthetic routes for 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting a substituted benzaldehyde precursor (e.g., 3-chloro-4-hydroxybenzaldehyde) with propargyl bromide or propargyl alcohol under basic conditions. For example:

- Step 1: Dissolve the benzaldehyde derivative in absolute ethanol with a catalytic amount of glacial acetic acid.

- Step 2: Add propargyl alcohol (or bromide) and reflux for 4–6 hours to facilitate ether bond formation.

- Step 3: Concentrate under reduced pressure and purify the product via recrystallization or column chromatography .

Key Considerations:

- Optimize reaction time and temperature to minimize side reactions (e.g., aldehyde oxidation or alkyne polymerization).

- Use anhydrous conditions to prevent hydrolysis of the propargyl group.

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

A multi-technique approach is essential:

- 1H NMR: Identify peaks for the aldehyde proton (δ ~10 ppm), aromatic protons (δ 7–8 ppm), and the propargyl CH₂ group (δ ~4.8 ppm). Splitting patterns confirm substitution on the benzene ring .

- IR Spectroscopy: Look for ν(C=O) ~1700 cm⁻¹ (aldehyde) and ν(C≡C) ~2100 cm⁻¹ (propargyl group) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+) using high-resolution MS. For exact mass validation, compare with calculated values (e.g., m/z 194.62 for C₁₀H₇ClO₂) .

Advanced: How can crystallographic data for this compound be refined using SHELX?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction. Ensure high-resolution data (≤ 1.0 Å) for accurate refinement.

- Structure Solution: Employ SHELXD for phase problem resolution via direct methods.

- Refinement: Use SHELXL for anisotropic displacement parameters. Apply restraints for the propargyl group’s thermal motion.

- Validation: Check R-factors (R₁ < 0.05) and residual electron density maps. Use WinGX/ORTEP for visualization of anisotropic ellipsoids and hydrogen-bonding networks .

Example Workflow:

Import .hkl files into SHELXTL.

Run SHELXD for initial structure solution.

Refine with SHELXL, incorporating H-atom positions from geometric calculations.

Generate ORTEP diagrams to validate molecular geometry .

Advanced: How to analyze hydrogen-bonding patterns in its crystal structure?

Methodological Answer:

- Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., D, R₂²(8) motifs). Identify donor-acceptor pairs (e.g., C–H···O interactions between aldehyde and propargyl groups).

- Software Tools: Utilize Mercury (CCDC) or PLATON to calculate intermolecular distances and angles. For π–π stacking, measure centroid distances (ideally 3.5–4.0 Å) .

Case Study:

In 4-(prop-2-yn-1-yloxy)benzaldehyde derivatives, ladder-like arrays form via C–H···O bonds and π–π stacking. Symmetry operations (e.g., x+3/2, -y+1/2, z+1/2) reveal 3D packing motifs .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substitution Strategy: Modify the propargyl group (e.g., replace with other alkynes) or introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) on the benzene ring.

- Synthetic Protocol:

- Step 1: React 3-chloro-4-hydroxybenzaldehyde with substituted propargyl halides.

- Step 2: Characterize derivatives via HPLC and spectroscopic methods.

- Step 3: Evaluate biological activity (e.g., antimicrobial assays) and correlate with electronic/steric properties .

Example: Derivatives with morpholine-sulfonyl groups (synthesized via DIBAL-H reduction) showed enhanced solubility and target binding in docking studies .

Advanced: How to resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Scenario 1: Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Re-run experiments in deuterated DMSO vs. CDCl₃ to assess solvent effects .

- Scenario 2: For ambiguous X-ray data (e.g., disordered propargyl groups), apply SHELXL’s ISOR and DELU restraints to refine thermal parameters. Cross-validate with DFT-optimized geometries .

- Scenario 3: Conflicting mass spectra may indicate impurities. Use preparative HPLC to isolate the pure compound and re-analyze .

Key Tools:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。